3,5-Dichlorobenzene-1,2-diamine
Overview
Description
3,5-Dichlorobenzene-1,2-diamine is an organic compound with the molecular formula C6H6Cl2N2. It is a derivative of benzene, where two chlorine atoms are substituted at the 3rd and 5th positions, and two amino groups are substituted at the 1st and 2nd positions. This compound is known for its stability at room temperature and is typically found as a colorless crystalline solid .
Scientific Research Applications
3,5-Dichlorobenzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Safety and Hazards
Mechanism of Action
Mode of Action
The exact mode of action of 3,5-Dichlorobenzene-1,2-diamine is currently unknown due to the lack of specific studies on this compound . It is known that the compound can be synthesized through a reaction involving chlorobenzene and ammonia .
Result of Action
Some derivatives of benzimidazole synthesized from this compound have shown potent antiglycation activity .
Action Environment
It is known that the compound is a stable, colorless crystalline solid at room temperature .
Preparation Methods
3,5-Dichlorobenzene-1,2-diamine can be synthesized through various methods. One common synthetic route involves the reaction of chlorobenzene with ammonia in the presence of a catalyst such as ferric chloride. The reaction typically occurs under heated conditions, facilitating the nucleophilic substitution of chlorine atoms by amino groups . Industrial production methods often involve similar processes but on a larger scale, ensuring higher yields and purity through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
3,5-Dichlorobenzene-1,2-diamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the oxidizing agent used. For example, using strong oxidizers like potassium permanganate can lead to the formation of chlorinated quinones.
Reduction: Reduction reactions typically involve the conversion of the amino groups to other functional groups, such as hydroxylamines or hydrazines, using reducing agents like lithium aluminum hydride.
Comparison with Similar Compounds
3,5-Dichlorobenzene-1,2-diamine can be compared with other similar compounds such as:
3,4-Dichlorobenzene-1,2-diamine: Similar in structure but with chlorine atoms at the 3rd and 4th positions.
3,5-Dichloroaniline: Contains only one amino group at the 1st position.
3,5-Dichlorobenzene-1,2-diol: Contains hydroxyl groups instead of amino groups at the 1st and 2nd positions
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and chemical behavior.
Properties
IUPAC Name |
3,5-dichlorobenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPGZWRHHRUXEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401476 | |
Record name | 3,5-dichlorobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5233-04-5 | |
Record name | 3,5-dichlorobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5233-04-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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